(10Z-heptadecenoyl) Coenzyme A (ammonium salt)
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Overview
Description
(10Z-heptadecenoyl) Coenzyme A (ammonium salt) is a derivative of heptadecenoic acid, specifically a coenzyme A derivative. This compound is significant in the field of biochemistry and lipidomics due to its role in various metabolic pathways. It is often used as an internal standard in liquid chromatography/tandem mass spectrometry for the analysis of long-chain fatty acyl-coenzyme As .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z-heptadecenoyl) Coenzyme A (ammonium salt) involves the esterification of heptadecenoic acid with coenzyme A. The reaction typically requires the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of (10Z-heptadecenoyl) Coenzyme A (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored under inert conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
(10Z-heptadecenoyl) Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the double bond in the heptadecenoyl chain to a single bond.
Substitution: The thiol group in coenzyme A can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo-derivatives.
Reduction: Formation of saturated fatty acyl-coenzyme A derivatives.
Substitution: Formation of various substituted coenzyme A derivatives.
Scientific Research Applications
(10Z-heptadecenoyl) Coenzyme A (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical techniques such as liquid chromatography and mass spectrometry.
Biology: Plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential role in metabolic disorders and diseases related to lipid metabolism.
Industry: Utilized in the production of bioactive lipids and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (10Z-heptadecenoyl) Coenzyme A (ammonium salt) involves its role as a coenzyme in various enzymatic reactions. It acts as an acyl carrier, facilitating the transfer of acyl groups in metabolic pathways. The compound interacts with enzymes such as acyl-CoA synthetases and acyl-CoA dehydrogenases, playing a crucial role in fatty acid oxidation and synthesis .
Comparison with Similar Compounds
Similar Compounds
- (10Z-heptadecenoyl) Coenzyme A (sodium salt)
- (10Z-heptadecenoyl) Coenzyme A (potassium salt)
- (10Z-heptadecenoyl) Coenzyme A (calcium salt)
Uniqueness
(10Z-heptadecenoyl) Coenzyme A (ammonium salt) is unique due to its specific ammonium counterion, which can influence its solubility and stability compared to other salts. This uniqueness makes it particularly suitable for certain biochemical assays and industrial applications .
Properties
Molecular Formula |
C38H69N8O17P3S |
---|---|
Molecular Weight |
1035.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-heptadec-10-enethioate;azane |
InChI |
InChI=1S/C38H66N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45;/h9-10,25-27,31-33,37,48-49H,4-8,11-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53);1H3/b10-9+; |
InChI Key |
PHTCXSGLMAPSSA-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Origin of Product |
United States |
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